2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
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Overview
Description
"2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" is a complex organic compound that has drawn attention for its potential applications in various scientific fields. This compound is characterized by a unique molecular structure that combines elements of pyridazine, furan, and thiazole, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" typically involves multi-step organic synthesis protocols. One common approach begins with the preparation of the pyridazinone core, followed by the introduction of the cyclopropyl group through cycloaddition reactions. The thiazole moiety can be synthesized separately and then coupled with the pyridazinone intermediate. The final step involves the formation of the acetamide linkage via amide bond formation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may leverage high-throughput synthetic methods to ensure efficiency and yield. This might include the use of automated reactors, continuous flow systems, and optimization of reaction parameters such as temperature, pressure, and catalyst concentration. Purification processes such as crystallization, distillation, and chromatography are also crucial to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
"2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" can undergo a variety of chemical reactions including oxidation, reduction, substitution, and cyclization.
Oxidation: : The compound can be oxidized at the furan ring or at the cyclopropyl group.
Reduction: : Reduction reactions can target the pyridazinone moiety, converting it into a pyridazine derivative.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or the furan ring.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
Depending on the reaction conditions, products can range from cyclopropyl alcohol derivatives to substituted thiazole-furan compounds.
Scientific Research Applications
"2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" has found applications in several scientific fields:
Chemistry: : Utilized in the study of reaction mechanisms and molecular interactions.
Biology: : Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: : Explored for therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: : Used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. For instance, it could inhibit an enzyme by binding to its active site or modulate gene expression by interacting with DNA.
Comparison with Similar Compounds
When compared to other compounds such as "3-cyclopropyl-6-oxopyridazin-1-yl)acetamide" or "N-(4-thiazolyl)acetamide", "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
"2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide"
"N-(4-thiazol-2-yl)furan-2-yl)acetamide"
"3-cyclopropyl-6-oxo-pyridazine derivatives"
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(8-20-15(22)6-5-11(19-20)10-3-4-10)18-16-17-12(9-24-16)13-2-1-7-23-13/h1-2,5-7,9-10H,3-4,8H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPLZOJBQIHNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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